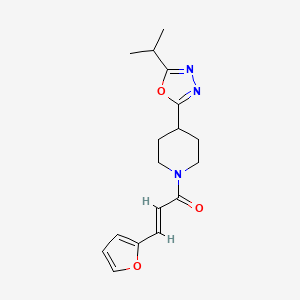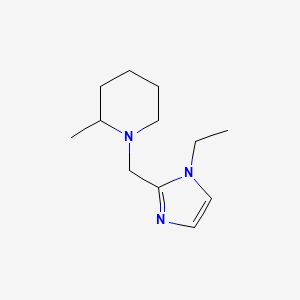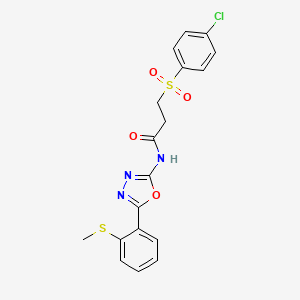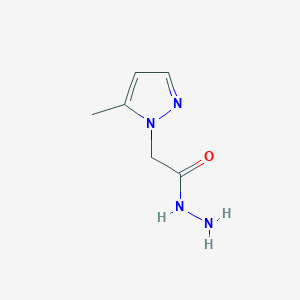![molecular formula C16H14N4O3 B2471532 (E)-4-(2,5-dioxopyrrolidin-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile CAS No. 392325-04-1](/img/structure/B2471532.png)
(E)-4-(2,5-dioxopyrrolidin-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-(2,5-dioxopyrrolidin-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile is a useful research compound. Its molecular formula is C16H14N4O3 and its molecular weight is 310.313. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Facile Access to Novel Spiroxindole Derivatives
A study by Poomathi et al. (2015) explored the synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives through 1,3-dipolar cycloaddition reactions. These compounds were derived from isatin or N-substituted isatin and secondary amino acids like sarcosine or S-proline, reacting with benzo-imidazol-2-yl-3-phenylacrylonitrile. The resulting compounds, characterized by various spectroscopic methods and X-ray diffraction, demonstrate the potential for creating diverse spiroxindole frameworks with applications in medicinal chemistry and material science Poomathi et al., 2015.
Novel Benzo[4,5]imidazo[1,2-a]pyridine Derivatives
Goli-Garmroodi et al. (2015) developed a series of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives via a reaction involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and different ethyl 2,4-dioxo-4-arylbutanoate derivatives. These compounds were synthesized efficiently within a short duration and showcased good to excellent yields, indicating their potential utility in the development of new pharmacologically active compounds Goli-Garmroodi et al., 2015.
Antioxidant Activity of Fused Heterocyclic Compounds
Salem et al. (2015) investigated the antioxidant properties of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives. These compounds, including thiazolopyrimidines and pyrrolothiazolopyrimidine derivatives, were synthesized and characterized, showing significant antioxidant activities. This study highlights the potential of these heterocyclic compounds in the development of new antioxidant agents Salem et al., 2015.
Synthesis and Biological Activity of Imidazo[1,2-a]pyridines
Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines with potential antiulcer properties. These compounds, substituted at the 3-position, were designed as antisecretory and cytoprotective agents. The study involved the synthesis of various intermediates, leading to compounds with promising cytoprotective activities in ethanol and hydrochloric acid-induced ulcer models Starrett et al., 1989.
properties
IUPAC Name |
(Z)-4-(2,5-dioxopyrrolidin-1-yl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)but-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-19-12-5-3-2-4-11(12)18-16(19)10(8-17)13(21)9-20-14(22)6-7-15(20)23/h2-5,21H,6-7,9H2,1H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAYUWYKWUNRCD-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(CN3C(=O)CCC3=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/CN3C(=O)CCC3=O)\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2471449.png)
![Ethyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2471452.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2471453.png)




![2-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2471460.png)

![5,6-dichloro-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2471464.png)


![ethyl 3-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2471470.png)
![1-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2471472.png)